2-Fluoro-4-(trifluoromethyl)benzonitrile
CAS No.: 146070-34-0
Cat. No.: VC21138092
Molecular Formula: C8H3F4N
Molecular Weight: 189.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 146070-34-0 |
---|---|
Molecular Formula | C8H3F4N |
Molecular Weight | 189.11 g/mol |
IUPAC Name | 2-fluoro-4-(trifluoromethyl)benzonitrile |
Standard InChI | InChI=1S/C8H3F4N/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3H |
Standard InChI Key | JLTYVTXTSOYXMX-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C(F)(F)F)F)C#N |
Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)F)C#N |
Introduction
Chemical Structure and Properties
Molecular Structure
2-Fluoro-4-(trifluoromethyl)benzonitrile consists of a benzene ring with three key substituents:
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A nitrile (-C≡N) group
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A fluorine atom at the 2-position (ortho to the nitrile)
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A trifluoromethyl (-CF₃) group at the 4-position (para to the nitrile)
This arrangement creates a unique electronic distribution in the molecule, with the electron-withdrawing groups (fluorine, trifluoromethyl, and nitrile) creating an electron-deficient aromatic ring. The molecule's IUPAC InChI key is JLTYVTXTSOYXMX-UHFFFAOYSA-N, and its SMILES notation is Fc1cc(ccc1C#N)C(F)(F)F .
Physical Properties
The physical properties of 2-fluoro-4-(trifluoromethyl)benzonitrile are summarized in Table 1:
These physical properties reflect the compound's relatively high stability and low volatility compared to similar non-fluorinated aromatics, characteristics that are typical of fluorinated organic compounds .
Chemical Properties
The chemical reactivity of 2-fluoro-4-(trifluoromethyl)benzonitrile is largely influenced by its electron-deficient aromatic ring, which makes it susceptible to nucleophilic aromatic substitution reactions. The key reactive sites in the molecule include:
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The fluorine atom at the 2-position, which can undergo nucleophilic displacement reactions
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The nitrile group, which can participate in various transformations including hydrolysis, reduction, and addition reactions
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The trifluoromethyl group, which provides metabolic stability and lipophilicity
The presence of multiple electron-withdrawing groups enhances the reactivity of the aromatic ring toward nucleophiles, particularly at the position bearing the fluorine atom. This reactivity pattern is similar to other fluorinated aromatics but is intensified by the combined electronic effects of the nitrile and trifluoromethyl groups.
Synthesis Methods
Laboratory Synthesis Routes
Laboratory synthesis of 2-fluoro-4-(trifluoromethyl)benzonitrile can be achieved through several routes, including:
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Cyanation reactions: Starting with 2-fluoro-4-(trifluoromethyl)bromobenzene or similar halogenated precursors, and introducing the nitrile group through reactions with copper(I) cyanide
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Palladium-catalyzed cross-coupling reactions: These can be employed for the synthesis of this compound using appropriate boronic ester intermediates
The synthesis typically requires controlled conditions to ensure high yield and purity, with reaction temperatures generally ranging from 80-100°C in appropriate solvents such as tetrahydrofuran (THF).
Applications and Research
Pharmaceutical Applications
2-Fluoro-4-(trifluoromethyl)benzonitrile serves as a valuable intermediate in pharmaceutical research and development due to its unique structural features:
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Drug Development: The compound has been identified as a key building block in the synthesis of compounds targeting various enzymes, particularly those involved in cancer therapy
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Structure-Activity Relationship Studies: The presence of fluorine atoms enhances metabolic stability and bioavailability, making derivatives of this compound attractive candidates for medicinal chemistry
The fluorine and trifluoromethyl groups can significantly influence drug-receptor interactions, membrane permeability, and metabolic stability of the final pharmaceutical products.
Agricultural Applications
In agricultural chemistry, 2-fluoro-4-(trifluoromethyl)benzonitrile and structurally related compounds serve as intermediates in the synthesis of various agrochemicals:
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Herbicide Development: Similar fluorinated benzonitriles have been incorporated into herbicide structures due to their ability to enhance biological activity and environmental stability
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Pesticide Formulations: The compound's electron-deficient nature makes it useful in developing chemicals that interact with specific biological targets in pest organisms
Materials Science Applications
The applications of 2-fluoro-4-(trifluoromethyl)benzonitrile in materials science include:
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Development of Fluorinated Polymers: These exhibit improved thermal stability and chemical resistance, making them suitable for applications ranging from coatings to electronic components
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Advanced Materials Research: The compound's unique electronic properties contribute to the development of functional materials with specific properties
Table 2: Potential Applications of 2-Fluoro-4-(trifluoromethyl)benzonitrile
Field | Application | Key Properties Utilized |
---|---|---|
Pharmaceuticals | Anticancer drug development | Metabolic stability, bioavailability |
Enzyme inhibitor synthesis | Electronic properties, binding affinity | |
Agriculture | Herbicide intermediates | Environmental stability, bioactivity |
Pesticide components | Target specificity, persistence | |
Materials Science | Fluorinated polymers | Thermal stability, chemical resistance |
Electronic components | Unique electronic properties |
Spectroscopic Characterization
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about 2-fluoro-4-(trifluoromethyl)benzonitrile:
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¹H NMR: The aromatic protons in this compound typically appear as multiplets in the range of δ 7.56-7.66 ppm, with complex splitting patterns due to coupling with both the fluorine atom and the trifluoromethyl group
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¹³C NMR: The nitrile carbon resonates at approximately 115-120 ppm, while the trifluoromethyl carbons show signals near 125-130 ppm, often appearing as quartets due to C-F coupling
IR Spectroscopy
Infrared (IR) spectroscopy reveals characteristic absorption bands for 2-fluoro-4-(trifluoromethyl)benzonitrile:
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The nitrile (C≡N) stretching vibration typically appears as a sharp band around 2230-2240 cm⁻¹
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C-F stretching vibrations associated with both the fluorine atom and the trifluoromethyl group appear in the region of 1000-1400 cm⁻¹
The IR spectrum of this compound is available in the NIST Chemistry WebBook and can provide reference data for identification and structural confirmation .
Mass Spectrometry
Mass spectrometry of 2-fluoro-4-(trifluoromethyl)benzonitrile reveals:
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A molecular ion peak at m/z 189, corresponding to the molecular weight
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Characteristic fragmentation patterns involving loss of fluorine, the nitrile group, or the trifluoromethyl group
These spectroscopic data collectively provide unambiguous identification and structural characterization of the compound.
Comparison with Related Compounds
2-Fluoro-4-(trifluoromethyl)benzonitrile shares structural similarities with several related compounds, but distinct differences in substitution patterns lead to varying properties and applications:
Table 3: Comparison of 2-Fluoro-4-(trifluoromethyl)benzonitrile with Related Compounds
These structural variations lead to differences in reactivity, physical properties, and potential applications. For instance, compounds with the trifluoromethyl group in different positions exhibit altered electronic distributions, affecting their reactivity in nucleophilic substitution reactions .
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